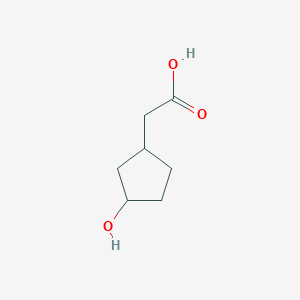
2-(3-Hydroxycyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Hydroxycyclopentyl)acetic acid” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . The compound is in oil form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-hydroxycyclopentyl)acetic acid . The InChI code is 1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) .Physical And Chemical Properties Analysis
“2-(3-Hydroxycyclopentyl)acetic acid” is an oil that is stored at room temperature . It has a molecular weight of 144.17 .Applications De Recherche Scientifique
Microbial Behavior under Feast/Famine Conditions
A study by Van Aalst-van Leeuwen et al. (1997) explored the behavior of microorganisms under fluctuating substrate conditions, commonly seen in wastewater treatment processes. They observed that microorganisms like Paracoccus pantotrophus accumulate storage polymers like poly(beta-hydroxybutyrate) in response to feast/famine conditions, providing insights into microbial adaptation mechanisms in changing environments (Van Aalst-van Leeuwen et al., 1997).
Decontamination of Soils
Research by Unz et al. (2018) focused on the removal of depleted uranium oxides from contaminated soils. They discovered that a combination of acetic acid and hydroxylamine hydrochloride solutions could effectively remove about 70% of uranium in soil samples. This work has significant implications for the treatment of radioactive-contaminated environments (Unz et al., 2018).
Diuretic and Uricosuric Properties
Woltersdorf et al. (1977) investigated the diuretic and uricosuric properties of various (acylaryloxy)acetic acid compounds, including those derived from 2-(3-Hydroxycyclopentyl)acetic acid. They found that certain derivatives exhibited significant biological activity, highlighting the potential of these compounds in medical applications (Woltersdorf et al., 1977).
Antifungal and Antioxidant Applications
Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels with potential applications in antifungal, antibacterial, and antioxidant activities. These hydrogels showed promising results in preventing infections, suggesting their use in medical applications such as bandages and catheters (Chitra et al., 2017).
Catalytic Hydrogenation and Bond Activation
Shangguan et al. (2016) examined the catalytic pathways for acetic acid hydrogenation catalyzed by ruthenium clusters. Their findings provide insight into the mechanisms of bond activation and hydrogen insertion during this process, which is essential for understanding the chemical behavior of acetic acid derivatives in various reactions (Shangguan et al., 2016).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
2-(3-hydroxycyclopentyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxycyclopentyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

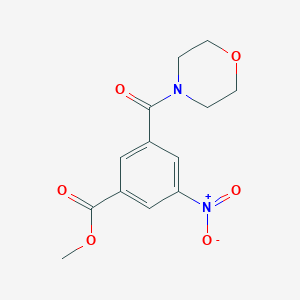

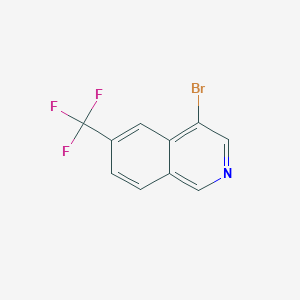
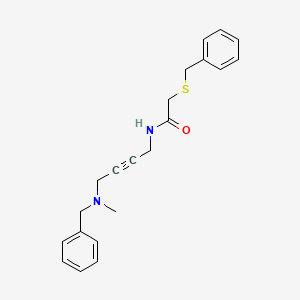
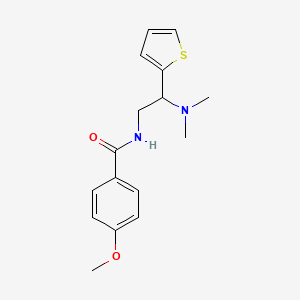

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)
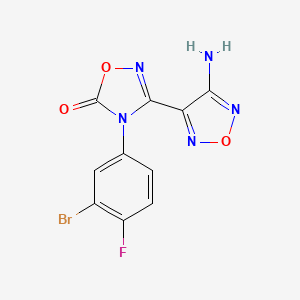
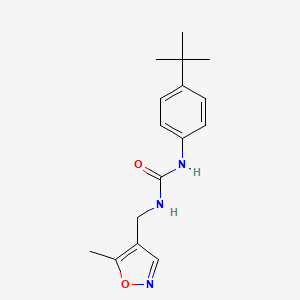
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)